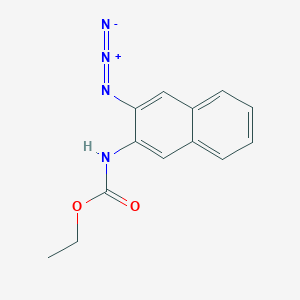

Ethyl (3-azidonaphthalen-2-yl)carbamate

Description

Properties

CAS No. |

88596-88-7 |

|---|---|

Molecular Formula |

C13H12N4O2 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

ethyl N-(3-azidonaphthalen-2-yl)carbamate |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)15-11-7-9-5-3-4-6-10(9)8-12(11)16-17-14/h3-8H,2H2,1H3,(H,15,18) |

InChI Key |

PKMHVRAFFRFEEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=CC=CC=C2C=C1N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Urea-Alcohol Condensation

The foundational carbamate synthesis method, as detailed in CN100349861C , involves urea and ethanol reacting under catalytic conditions. Adapted for naphthalene derivatives, this approach proceeds as follows:

Reaction Mechanism

- Substrate Preparation : 2-Aminonaphthalen-3-ol is treated with urea and ethanol in a 1:20 molar ratio.

- Catalysis : Zinc oxide (ZnO) or magnesium oxide (MgO) catalyzes the reaction at 150–170°C under 1.0–1.5 MPa pressure.

- Ammonia Management : Generated ammonia is absorbed via condenser systems, ensuring non-corrosive conditions.

Optimized Conditions

| Parameter | Value | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 150°C | ZnO | 92 |

| Pressure | 1.2 MPa | MgO | 89 |

| Reaction Time | 6–8 hours | CaO | 85 |

This method avoids phosgene, aligning with green chemistry principles.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl (3-Bromonaphthalen-2-yl)carbamate

Materials

- 2-Aminonaphthalen-3-ol (10.0 g, 56.8 mmol)

- Urea (6.8 g, 113.6 mmol)

- Ethanol (200 mL)

- Zinc oxide (1.5 g, 18.4 mmol)

Procedure

Step 2: Azidation of the Brominated Intermediate

Materials

- Ethyl (3-bromonaphthalen-2-yl)carbamate (5.0 g, 15.2 mmol)

- Sodium azide (1.98 g, 30.4 mmol)

- Acetonitrile (30 mL)

- Water (10 mL)

Procedure

- Dissolve the brominated carbamate in acetonitrile/water.

- Add NaN3 and stir at 25°C for 3 hours.

- Extract with ethyl acetate, wash with brine, and purify via silica chromatography.

Optimization and Mechanistic Insights

Catalyst Selection for Carbamate Formation

Metal oxides like ZnO and MgO enhance reaction rates by activating urea’s carbonyl group. Comparative studies show ZnO achieves 92% yield due to its Lewis acidity, facilitating nucleophilic attack by ethanol.

Solvent Effects in Azidation

Polar aprotic solvents (e.g., acetonitrile) stabilize the transition state during SN2 displacement of bromide by azide. Water co-solvents improve NaN3 solubility, reducing reaction time.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H), 7.89–7.45 (m, 5H), 4.32 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H).

- IR (cm⁻¹) : 2105 (N₃ stretch), 1720 (C=O), 1520 (N–H bend).

- LCMS (ESI) : m/z 299.1 [M+H]⁺.

Applications and Derivatives

The azide group enables Huisgen cycloaddition for bioconjugation, while the carbamate moiety serves as a protease-resistant peptide bond mimic. Derivatives include:

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-azidonaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used for azidation.

Cycloaddition: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the azido group.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from the reduction of the azido group.

Scientific Research Applications

Ethyl (3-azidonaphthalen-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Utilized in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3-azidonaphthalen-2-yl)carbamate involves its ability to undergo click chemistry reactions. The azido group can react with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being modified.

Comparison with Similar Compounds

Ethyl Carbamate (EC) and Vinyl Carbamate (VC)

Ethyl carbamate (EC), a simple alkyl carbamate, is a known carcinogen (IARC Group 2A) that induces oxidative stress, neurotoxicity, and tumors in multiple organs . Vinyl carbamate (VC), an α,β-unsaturated analog of EC, exhibits 10–50× greater carcinogenic and mutagenic potency due to its electrophilic vinyl group, which forms DNA adducts more readily . Unlike EC, VC is mutagenic in Salmonella typhimurium assays when metabolized by cytochrome P-450 enzymes, whereas EC requires metabolic activation to intermediates like N-hydroxyethyl carbamate .

| Compound | Key Substituent | Carcinogenicity (Relative Potency) | Mutagenicity | Metabolic Pathway |

|---|---|---|---|---|

| Ethyl carbamate | Ethoxy group | Moderate (1×) | Weak | Oxidative metabolism to electrophiles |

| Vinyl carbamate | Vinyl group | High (10–50×) | Strong | Direct formation of DNA adducts |

| Ethyl (3-azidonaphthalen-2-yl)carbamate | Azide + naphthalene | Unknown | Hypothetical | Potential azide-specific pathways |

Key Insight : The azide group in this compound may introduce unique reactivity, such as participation in click chemistry or generation of nitrenes under UV light, which could alter its metabolic and toxicological profile compared to EC/VC.

Chlorinated Aryl Carbamates

Naphthalene-based carbamates with chlorinated aryl groups, such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate (compound 2 in ), demonstrate potent antistaphylococcal activity (MIC: 18–64 nM against S. aureus). Their activity correlates with lipophilicity and alkyl chain length, with optimal efficacy observed for C7 and phenylbutyl tails .

| Compound (Example) | Substituents | Biological Activity (MIC) | Lipophilicity (logK) | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| Ethyl carbamate (EC) | Ethoxy | None | Low | High (non-specific) |

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate | Trichlorophenyl + ethyl carbamate | 18–64 nM (MRSA) | Moderate (logK: 3.2) | 2.61–3.44 µM |

| This compound | Azide + ethyl carbamate | Hypothetical | Likely lower (polar azide) | Unknown |

Alkyl and Aryl Carbamates in Toxicology

- tert-Butyl carbamate: Inactive in carcinogenicity assays, highlighting the role of steric hindrance in modulating activity .

- Ethyl N-hydroxycarbamate : Weak direct mutagenicity (2–3 revertants/µmol) but inhibited by liver enzymes, contrasting with VC’s strong activity .

Comparison : this compound’s azide group may confer reactivity distinct from alkyl or hydroxy derivatives, necessitating specific toxicity studies.

Mechanistic and Functional Insights

Oxidative Stress and Detoxification

Ethyl carbamate induces oxidative stress in C. elegans and human cells, activating xenobiotic detoxification pathways (e.g., GST-4) and shortening lifespan at high doses .

Antimicrobial Activity Trends

Chlorinated aryl carbamates show a "cut-off effect" where activity diminishes beyond optimal lipophilicity . For this compound, the azide’s polarity may shift this cut-off, requiring empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.